4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile is a chemical compound that features a pyridine ring substituted with a dioxaborolane group and two cyano groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile typically involves the reaction of a pyridine derivative with a boronic ester. One common method includes the use of Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are frequently employed.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. The cyano groups can also interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2,6-dicarbonitrile is unique due to the combination of the dioxaborolane group and the cyano groups on the pyridine ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H14BN3O2 |
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Molecular Weight |
255.08 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C13H14BN3O2/c1-12(2)13(3,4)19-14(18-12)9-5-10(7-15)17-11(6-9)8-16/h5-6H,1-4H3 |
InChI Key |
SYNXLCBNNGZQCB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C#N |
Origin of Product |
United States |
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